Z-His-Tyr-Tyr-OEt

Descripción general

Descripción

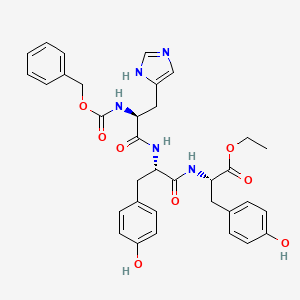

N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester: (Z-His-Tyr-Tyr-OEt) is a synthetic peptide compound. It is composed of three amino acids: histidine, tyrosine, and tyrosine, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research and peptide synthesis due to its unique properties and structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of protective groups and coupling reagents is optimized to ensure high purity and minimal side reactions .

Análisis De Reacciones Químicas

Types of Reactions: N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine bonds.

Reduction: Reduction reactions can target the histidine residue.

Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products Formed:

Oxidation: Formation of dityrosine bonds.

Reduction: Reduced histidine derivatives.

Substitution: Hydrolyzed products with free carboxyl groups.

Aplicaciones Científicas De Investigación

Chemical Applications

Z-His-Tyr-Tyr-OEt is utilized as a model compound in peptide synthesis and enzymatic studies. Its structure allows researchers to explore the mechanisms of peptide bond formation and hydrolysis, providing insights into the kinetics and dynamics of enzymatic reactions. The compound serves as a substrate for studying enzyme-substrate interactions, particularly in the context of histidine-tyrosine motifs that are prevalent in biological systems.

In biological research, this compound is studied for its role in protein-protein interactions and its influence on enzyme specificity. The presence of histidine and tyrosine residues makes it a valuable tool for investigating signaling pathways and molecular recognition processes in cells. The compound is particularly relevant in studies involving G-protein coupled receptors (GPCRs) and other membrane proteins where these amino acids play critical roles.

Case Study: Protein-Protein Interactions

A study demonstrated that this compound could modulate the binding affinity between specific proteins, influencing downstream signaling pathways. This was evidenced by changes in fluorescence resonance energy transfer (FRET) signals when the compound was introduced into cellular assays.

Medical Applications

This compound is being investigated for potential therapeutic applications, including drug delivery systems and peptide-based drugs. Its ability to mimic natural peptides allows it to interact with biological targets effectively, making it a candidate for developing new treatments for various diseases.

Therapeutic Potential

Research has indicated that modifications of this compound can enhance its bioactivity and stability, leading to improved efficacy in drug formulations. For instance, derivatives of this compound have been explored for their ability to target cancer cells selectively while minimizing side effects on healthy tissues.

Industrial Applications

In the industrial sector, this compound is utilized in the development of peptide-based materials and biocatalysts. Its properties lend themselves well to creating innovative materials that can be used in various applications, from pharmaceuticals to biotechnology.

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Biocatalysts | Used to enhance reaction rates in synthetic chemistry |

| Peptide-based materials | Development of smart materials with specific functionalities |

Mecanismo De Acción

The mechanism of action of N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester involves its interaction with specific molecular targets. The histidine residue can act as a nucleophile, participating in catalytic reactions. The tyrosine residues can form hydrogen bonds and participate in aromatic interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

- N-Alpha-Carbobenzoxy-L-Histidyl-L-Phenylalanine Ethyl Ester

- N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosine Ethyl Ester

- N-Alpha-Carbobenzoxy-L-Histidyl-L-Phenylalaninamide

Uniqueness: N-Alpha-Carbobenzoxy-L-Histidyl-L-Tyrosyl-L-Tyrosine Ethyl Ester is unique due to the presence of two tyrosine residues, which can form dityrosine bonds upon oxidation. This property makes it particularly useful in studies involving oxidative stress and protein cross-linking .

Actividad Biológica

Z-His-Tyr-Tyr-OEt is a synthetic peptide that comprises three amino acids: histidine , tyrosine , and tyrosine , with an ethyl ester modification. This compound is notable for its potential biological activities, particularly in the fields of neuropharmacology and biochemistry. The following sections provide a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is influenced by the functional groups present in its amino acid residues. The histidine residue contains an imidazole side chain that can act as a proton donor or acceptor, while the tyrosine residues contribute to redox reactions and can form complexes with metals, which may influence their biological activity. The ethyl ester group can undergo hydrolysis to yield the corresponding acid, which is crucial for its biological activity.

Synthesis Methodology:

- Solid-Phase Peptide Synthesis (SPPS) : This method is commonly used to synthesize this compound. The peptide chain is assembled on a solid support, with protective groups sequentially removed during the addition of each amino acid.

- Purification : After synthesis, the final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Biological Activity

This compound exhibits significant biological activity due to its unique combination of amino acids. Key areas of interest include:

- Neurotransmitter Synthesis : Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine. Thus, this compound may play a role in neurotransmitter modulation.

- Enzyme Interactions : Histidine's ability to participate in enzyme catalysis makes this peptide a candidate for studying enzyme mechanisms and signaling pathways. It can interact with various biological targets, including enzymes and receptors.

Case Studies and Research Findings

-

Neuropharmacology Studies :

- Research indicates that this compound may influence neurotransmitter systems due to its tyrosine content. In vitro studies have shown that similar peptides can exhibit neuroprotective effects and antioxidant properties.

- Enzyme Activity Evaluation :

- Target-Based Screening :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Unique Features |

|---|---|---|

| Z-His-Phe-Tyr-OEt | Phenylalanine instead of tyrosine | May have different receptor affinities |

| Z-Ala-Tyr-Tyr-OEt | Alanine instead of histidine | Potentially less reactive |

| Z-Gly-Tyr-Tyr-OEt | Glycine instead of histidine | Increased flexibility |

The unique combination of amino acids in this compound allows it to participate in specific biological interactions that may not be replicated by these similar compounds.

Propiedades

IUPAC Name |

ethyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLIWYJPFOGXEU-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142978 | |

| Record name | Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-63-9 | |

| Record name | Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine, N-[N-(N-carboxy-L-histidyl)-L-tyrosyl]-, N-benzyl ethyl ester, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.